6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid
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Overview
Description
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 3-position, a keto group at the 2-position, and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization and dehydration under acidic conditions . For example, the reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF) yields the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like THF or methanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxyquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.
Medicine: Quinoline derivatives are used in the treatment of various diseases, including malaria and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Hydroxyquinoline: Differing by the presence of a hydroxyl group instead of a keto group.
4-Hydroxyquinoline: Differing by the position of the hydroxyl group.
Quinoline-2,4-dione: Differing by the presence of an additional keto group at the 4-position.
Uniqueness
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
257862-32-1 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
SNGUSPTUOBIBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
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